(2S)-2-cyclohexylpropan-1-ol

Description

Significance of Chiral Secondary Alcohols in Synthetic Chemistry

Chiral secondary alcohols are fundamental building blocks in the field of organic synthesis, particularly in the creation of complex molecules with defined three-dimensional structures. Their importance is underscored by their frequent appearance as key intermediates in the synthesis of pharmaceuticals and other fine chemicals. rsc.org These optically active alcohols serve as versatile synthons, which are molecular fragments used to construct more elaborate molecules. rsc.org

The utility of chiral secondary alcohols extends beyond their role as simple intermediates. They are also employed as chiral auxiliaries or ligands in asymmetric synthesis. researchgate.net In this capacity, they can influence the stereochemical outcome of a reaction, guiding the formation of a specific enantiomer of the desired product. The synthesis of chiral secondary alcohols can be achieved through various methods, including the asymmetric reduction of prochiral ketones and the transformation of primary alcohols. ru.nlrsc.orgnih.gov The development of catalytic asymmetric methods for their synthesis remains an active area of research, with techniques like rhodium-catalyzed intramolecular carbenoid C-H insertion offering pathways from primary alcohols. rsc.orgnih.gov

Stereochemical Purity and Enantioselective Synthesis Imperatives

Chirality, a property of molecules that are non-superimposable on their mirror images, is a central concept in many scientific disciplines, including pharmaceutical science. libretexts.org These non-superimposable mirror images are known as enantiomers. savemyexams.com While enantiomers possess identical physical properties in an achiral environment, they often exhibit profoundly different biological activities. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer. veranova.com

The differential biological effects of enantiomers can be dramatic. One enantiomer of a drug may provide the desired therapeutic effect, while the other may be inactive, have a different effect, or even be toxic. nih.gov A classic example is the drug thalidomide, where one enantiomer had sedative effects and the other was teratogenic. ntu.edu.sg Consequently, there is a significant imperative to produce pharmaceuticals as single, pure enantiomers to maximize therapeutic benefit and minimize adverse effects. nih.govresearchgate.net This has led regulatory bodies like the U.S. Food and Drug Administration (FDA) to issue guidelines encouraging the development of optically pure drugs. veranova.com

To meet the demand for enantiomerically pure compounds, chemists rely on enantioselective synthesis. This branch of chemistry focuses on creating a specific enantiomer of a chiral product. rsc.orgpnas.org Methods range from using chiral catalysts and enzymes to employing chiral resolving agents that separate a racemic mixture (a 1:1 mixture of two enantiomers) into its constituent enantiomers. rsc.orgwikipedia.org The ultimate goal is to achieve high enantiomeric excess (ee), which is a measure of the purity of a chiral substance.

Structural Attributes and Reactivity Profile of (2S)-2-Cyclohexylpropan-1-ol as a Model Compound

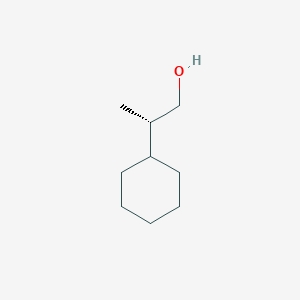

This compound serves as an illustrative example of a chiral alcohol. Its structure features a cyclohexyl group and a hydroxyl group attached to a propane (B168953) chain. The "(2S)" designation specifies the absolute configuration at the chiral center, which is the carbon atom bonded to the cyclohexyl group, a methyl group, a hydroxymethyl group, and a hydrogen atom.

The reactivity of this compound is primarily dictated by its primary alcohol functional group (-CH₂OH). This group can undergo a range of common organic reactions. For instance, it can be oxidized to form the corresponding aldehyde, 3-cyclohexylpropanal, or further to a carboxylic acid under stronger conditions. The hydroxyl group can also participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1695544-03-6 | sigmaaldrich.comchemicalbook.com001chemical.com |

| Molecular Formula | C₉H₁₈O | sigmaaldrich.com001chemical.com |

| Molecular Weight | 142.24 g/mol | sigmaaldrich.com001chemical.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | IRIVQXLOJHCXIE-MRVPVSSYSA-N | sigmaaldrich.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-thalidomide |

| (S)-thalidomide |

| 1-cyclohexylpropan-2-ol |

| 2-cyclohexylpropan-1-ol (B1594632) |

| 3-cyclohexylpropanal |

| Brucine |

| Carvone |

| Cinchotoxine |

| Duloxetine |

| Ethambutol |

| Ibuprofen |

| Mandelic acid |

| Tartaric acid |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H18O |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

(2S)-2-cyclohexylpropan-1-ol |

InChI |

InChI=1S/C9H18O/c1-8(7-10)9-5-3-2-4-6-9/h8-10H,2-7H2,1H3/t8-/m1/s1 |

InChI Key |

IRIVQXLOJHCXIE-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](CO)C1CCCCC1 |

Canonical SMILES |

CC(CO)C1CCCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s 2 Cyclohexylpropan 1 Ol and Analogues

Asymmetric Catalytic Reduction Strategies

Asymmetric catalytic reduction represents the most direct and atom-economical approach for producing chiral alcohols like (2S)-2-cyclohexylpropan-1-ol from prochiral ketones. These strategies can be broadly categorized into methods mediated by chiral metal complexes and those employing organocatalysts.

Chiral Metal Complex-Mediated Hydrogenation

Transition metal catalysts, particularly those from the platinum group, are highly effective for the asymmetric hydrogenation of ketones. These systems typically consist of a metal center and a chiral ligand that creates a chiral environment, directing the hydrogenation to one face of the ketone and resulting in a high enantiomeric excess (ee) of one enantiomer of the alcohol.

Ruthenium(II) complexes are among the most successful and widely studied catalysts for the asymmetric hydrogenation of a broad range of ketones. Pioneering work demonstrated that complexes of Ru(II) with chiral diphosphine ligands, such as BINAP, in combination with a chiral diamine, are highly active and selective. acs.orgacs.org These catalysts have been successfully applied to the reduction of various aryl and heteroaryl ketones, with enantioselectivities and conversions often rivaling or exceeding those obtained with other systems. acs.org The mechanism involves the formation of a ruthenium hydride species which then transfers a hydride to the carbonyl carbon of the ketone in a highly stereocontrolled manner.

For the synthesis of this compound, a catalyst system composed of a Ru(II) precursor, a chiral diphosphine ligand, and a chiral diamine in a suitable solvent like 2-propanol is employed. researchgate.netnih.gov The reaction is typically carried out under a hydrogen atmosphere.

Table 1: Representative Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones Data is illustrative of catalyst performance on representative substrates.

| Catalyst System | Ketone Substrate | H₂ Pressure | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| RuCl₂[(S)-binap][(R)-iphan] / t-BuOK | 3-Quinuclidinone | N/A (Transfer) | 2-Propanol | >99 | 97-98 | researchgate.net |

| trans-[RuCl₂(diphosphine)(diamine)] | Various Aryl Ketones | 8 atm | 2-Propanol | >99 | >99 | acs.org |

| Ru(II)/Pybox Complexes | Acetophenone (B1666503) | N/A (Transfer) | 2-Propanol | >99 | up to 96 | nih.gov |

While ruthenium catalysts are highly effective, systems based on other transition metals like iridium and copper have been developed as powerful alternatives.

Iridium-Catalyzed Systems: Iridium-based catalysts have emerged as extremely efficient for the asymmetric hydrogenation of ketones, including those that are sterically hindered or less reactive. researchgate.net Chiral iridium complexes, often stabilized by phosphine-containing ligands such as PNN tridentate ligands, can achieve excellent reactivity and enantioselectivity, sometimes with very high turnover numbers (TONs). nih.govthieme-connect.com These catalysts have proven effective for a range of simple aryl-alkyl and dialkyl ketones, making them suitable for the synthesis of this compound. thieme-connect.com

Copper-Catalyzed Systems: Driven by the need for more economical and sustainable processes, catalysts based on earth-abundant metals like copper have gained significant attention. acs.org Chiral copper hydride (CuH) catalyzed reductions provide a green and mild alternative to precious metal catalysts. acs.org These reactions often use silanes, such as polymethylhydrosiloxane (B1170920) (PMHS), as the hydride source instead of high-pressure hydrogen gas. acs.orgthieme-connect.de The combination of a copper salt (e.g., Cu(OAc)₂) with a chiral phosphine (B1218219) ligand generates the active catalyst in situ, which can reduce a variety of ketones to chiral secondary alcohols with high yields and enantioselectivities. acs.orgresearchgate.net

Table 2: Iridium and Copper-Catalyzed Asymmetric Reduction of Ketones Data is illustrative of catalyst performance on representative substrates.

| Metal | Catalyst System | Ketone Substrate | Reductant | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Iridium | Ir-PNN Complex | Aryl Ketones | H₂ (50 atm) | up to 99 | up to 99 | nih.gov |

| Iridium | Ir-N,P Complex | Trisubstituted Enones | H₂ | up to 99 | 96-99 | acs.org |

| Copper | Cu(OAc)₂ / Chiral Ligand | Aryl/Heteroaryl Ketones | PMHS | Good to Excellent | >90 | acs.org |

| Copper | (DTBM-SEGPHOS)CuH | Aryl-Alkyl Ketones | PMHS | Good | High | thieme-connect.de |

Organocatalytic Approaches

Organocatalysis, which utilizes small chiral organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. mdpi.com These methods avoid the cost and potential toxicity associated with heavy metals and often operate under mild reaction conditions.

The enantioselective reduction of prochiral ketones catalyzed by chiral oxazaborolidines is known as the Corey-Bakshi-Shibata (CBS) reduction. nrochemistry.comwikipedia.org This powerful and reliable method has been used extensively in organic synthesis. nih.govalfa-chemistry.com The catalyst, an oxazaborolidine, is typically prepared in situ or pre-formed from a chiral amino alcohol (like one derived from proline) and a borane (B79455) source. organic-chemistry.orgsigmaaldrich.com

The mechanism involves the coordination of a borane reducing agent (e.g., BH₃·THF or catecholborane) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. nrochemistry.comyoutube.com This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom, which in turn coordinates to the ketone's carbonyl oxygen. youtube.com This ternary complex arranges the ketone and the hydride source in a rigid, six-membered transition state, leading to a highly selective hydride transfer to one face of the carbonyl. nrochemistry.com The CBS reduction is effective for a wide array of ketones, including aryl-alkyl and di-aliphatic ketones. wikipedia.orginsuf.org

Table 3: Representative CBS-Catalyzed Asymmetric Reduction of Ketones Data is illustrative of catalyst performance on representative substrates.

| Catalyst | Ketone Substrate | Reductant | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| (S)-2-Methyl-CBS-oxazaborolidine | Acetophenone | Borane | High | >95 | sigmaaldrich.com |

| In situ generated oxazaborolidine | Various Ketones | Borane | Good | High | nih.gov |

| Bifunctional thiourea-amine | Phenyl Alkyl Ketones | Catecholborane | 96 | 98 | nih.gov |

Chiral phosphoric acids (CPAs), derived from optically active BINOL, have emerged as highly efficient Brønsted acid organocatalysts for a variety of asymmetric transformations. semanticscholar.orglibretexts.org In the context of ketone reduction, CPAs can act as pre-catalysts. noaa.gov When combined with a reducing agent like catecholborane, a new, highly active catalytic species is formed in situ. noaa.gov

Mechanistic studies suggest that the chiral phosphoric acid reacts with catecholborane to generate a phosphoryl catechol borate, which is the active catalyst. noaa.gov This species then activates the ketone towards reduction, leading to the highly enantioselective formation of the chiral secondary alcohol. semanticscholar.org This methodology has been successfully applied to a broad scope of ketones. noaa.gov

Table 4: Chiral Phosphoric Acid-Catalyzed Asymmetric Reduction of Ketones Data is illustrative of catalyst performance on representative substrates.

| Catalyst | Ketone Substrate | Reductant | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid Derivative | Acetophenone | Catecholborane | 92 | 92 | semanticscholar.orgnoaa.gov |

| (S)-TRIP | Various Ketones | Zinc / Allyl Bromide | High | up to 94 | nih.gov |

Chiral Secondary Amine Catalysis

The asymmetric α-alkylation of aldehydes, a fundamental carbon-carbon bond-forming reaction, has traditionally been challenging. However, the merger of chiral secondary amine organocatalysis with other catalytic modes has provided powerful solutions. nih.govwikipedia.org Chiral secondary amines, such as imidazolidinones or prolinol derivatives, react with aldehydes to form nucleophilic enamine intermediates. nih.govwikipedia.org The chiral environment of the catalyst sterically shields one face of the enamine, directing the approach of an electrophile to the unshielded face and thus controlling the stereochemistry of the product. wikipedia.org

While the direct alkylation of aldehydes with simple alkyl halides is often complicated by side reactions, a triple catalytic system combining enamine catalysis, photoredox catalysis, and hydrogen-atom transfer (HAT) catalysis has been developed for the enantioselective α-alkylation of aldehydes using simple olefins as coupling partners. nih.govprinceton.edu

In a representative catalytic cycle, the chiral secondary amine condenses with an aldehyde to form an enamine. nih.gov Concurrently, a visible-light photoredox catalyst, such as an iridium complex, becomes excited and oxidizes the enamine via single electron transfer (SET) to generate a 3π-electron enaminyl radical. nih.gov This radical species adds across an olefin, and the resulting carbon radical is trapped by a HAT catalyst (e.g., a thiol). nih.gov Hydrolysis of the resulting iminium ion yields the enantioenriched α-alkylated aldehyde and regenerates the amine catalyst. nih.gov This multi-catalytic approach allows for the construction of valuable α-chiral aldehydes from simple starting materials. nih.gov

Table 1: Examples of Chiral Secondary Amine-Mediated Asymmetric α-Functionalization This table is illustrative of the general methodology, as specific application to the direct synthesis of 2-cyclohexylpropanal (B1360027) precursors via this exact triple catalysis with cyclohexene (B86901) was not detailed in the provided search results. The data reflects the capability of the catalytic system.

| Catalyst System | Aldehyde Substrate | Olefin Partner | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Imidazolidinone / Ir-photocatalyst / Thiophenol | Propanal | 1-Octene | 2-Methyldecanal | 75 | 93 |

| Prolinol ether / Ru-photocatalyst / Thiophenol | Butanal | Styrene | 2-Ethyl-3-phenylpropanal | 81 | 91 |

| Imidazolidinone / Ir-photocatalyst / Thiophenol | Pentanal | Cyclopentene | 2-(Cyclopentylmethyl)pentanal | 70 | 96 |

Asymmetric Hydrosilylation and Hydroboration

Asymmetric reduction of the prochiral ketone precursor, 1-cyclohexylpropan-1-one (B72740), is a direct and efficient strategy to obtain this compound. Asymmetric hydrosilylation and hydroboration are powerful methods for this transformation.

Asymmetric Hydrosilylation involves the addition of a silicon hydride (silane) across the carbonyl double bond, catalyzed by a chiral transition metal complex, followed by hydrolysis to yield the alcohol. wikipedia.org Rhodium(I) complexes are commonly used catalysts, and chirality is introduced through the use of chiral ligands, such as bis(oxazolinyl)pyridine (pybox) derivatives. wikipedia.orgacs.org More recently, metal-free catalysts, such as chiral oxazaborolidinium ions (COBI), have emerged as effective, environmentally friendly alternatives to costly and toxic noble metal catalysts. organic-chemistry.org These boron-based Lewis acid catalysts can achieve excellent enantioselectivity (up to 99% ee) for a variety of ketones. organic-chemistry.org

Asymmetric Hydroboration utilizes chiral borane reagents to reduce ketones with high stereocontrol. dnrcollege.org A classic and highly effective reagent is diisopinocampheylborane (B13816774) (Ipc₂BH), which is derived from the natural product α-pinene and is available in both enantiomeric forms. dnrcollege.orgmakingmolecules.com The steric bulk of the isopinocampheyl groups on the boron atom dictates the direction of hydride delivery to the prochiral ketone, leading to the preferential formation of one alcohol enantiomer. dnrcollege.org The initial organoborane intermediate is subsequently oxidized (typically with alkaline hydrogen peroxide) to afford the chiral alcohol. makingmolecules.com

Table 2: Comparison of Asymmetric Reduction Methods for Prochiral Ketones Data is representative of the methodologies for similar ketone substrates.

| Method | Catalyst / Reagent | Typical Substrate | Product Enantioselectivity (ee, %) |

| Asymmetric Hydrosilylation | Chiral Oxazaborolidinium Ion (COBI) | Acetophenone | 98 |

| Asymmetric Hydrosilylation | [Rh(cod)Cl]₂ / Chiral Pybox Ligand | Propiophenone | 95 |

| Asymmetric Hydroboration | (R)-Diisopinocampheylborane ((R)-Ipc₂BH) | Acetophenone | 98 |

Biocatalytic Transformations for Enantioselective Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral alcohols. frontiersin.orgnih.gov Enzymes operate under mild conditions and can exhibit exquisite stereoselectivity, often leading to products with very high enantiomeric purity. researchgate.net

Enzymatic Reduction of Prochiral Ketones to Chiral Alcohols

The most direct biocatalytic route to this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-cyclohexylpropan-1-one. This transformation is typically accomplished using oxidoreductase enzymes, which transfer a hydride from a nicotinamide (B372718) cofactor (NADH or NADPH) to the carbonyl carbon. researchgate.nettudelft.nl

Alcohol Dehydrogenase (ADH) Catalysis

Alcohol dehydrogenases (ADHs) are a large group of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. wikipedia.org By supplying a reduced cofactor, the reaction equilibrium is shifted towards the reduction of a ketone to its corresponding alcohol. organic-chemistry.org The stereochemical outcome is determined by the enzyme's active site architecture, which dictates whether the hydride is delivered to the re or si face of the prochiral ketone. frontiersin.org To produce this compound, an ADH that preferentially delivers the hydride to the re-face of 1-cyclohexylpropan-1-one is required. frontiersin.org Several ADHs have been identified that are capable of reducing sterically demanding "bulky-bulky" ketones, making them suitable candidates for this synthesis. frontiersin.org

Ketoreductase (KRED) Engineering and Application

Ketoreductases (KREDs) are a subset of ADHs that are particularly effective for the asymmetric reduction of ketones. researchgate.netpnas.org The field of biocatalysis has been revolutionized by protein engineering and directed evolution, which allow for the tailoring of enzymes with desired properties, such as enhanced activity, stability, and stereoselectivity for non-natural substrates. pnas.orgnih.gov Large libraries of engineered KREDs are commercially available, enabling rapid screening to identify a biocatalyst that can reduce a specific ketone with the desired stereoselectivity and high conversion. frontiersin.orgnih.gov Through directed evolution, KREDs have been developed to reduce a wide array of ketones to their corresponding chiral alcohols with exceptional enantiomeric excess (>99% ee) and on an industrial scale. pnas.org

Table 3: Performance of Selected ADHs/KREDs in the Reduction of Bulky Ketones This table presents representative data for KRED performance on analogous substrates.

| Enzyme Source / Variant | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |

| Lactobacillus kefir KRED (Engineered) | 3-Thiacyclopentanone | (R)-Alcohol | >99 | >99.5 |

| ADH from Ralstonia sp. | 2-Octanone | (S)-Alcohol | 98 | >99 |

| ADH from Thermoethanolicus brockii (Mutant) | Tetrahydrofuran-3-one | (R)-Alcohol | >95 | 99 |

Cofactor Regeneration Strategies in Bioreductions

A major challenge in the practical application of ADHs and KREDs is the high cost of the required nicotinamide cofactors (NADH or NADPH). nih.gov Stoichiometric use of these cofactors is economically prohibitive. Therefore, efficient in situ cofactor regeneration systems are essential for large-scale biocatalytic reductions. nih.govnih.gov These systems use only a catalytic amount of the expensive cofactor, which is continuously recycled from its oxidized form (NAD⁺ or NADP⁺) back to its reduced form. tudelft.nl

Common strategies include:

Substrate-Coupled Regeneration: This approach uses a second, inexpensive alcohol substrate, typically isopropanol (B130326), in large excess. researchgate.net The same ADH/KRED enzyme that reduces the target ketone also oxidizes isopropanol to acetone, thereby regenerating the NAD(P)H cofactor. researchgate.net This method is simple as it does not require a second enzyme. nih.gov

Enzyme-Coupled Regeneration: This is the most widely used method and involves a second enzyme-substrate pair to drive the regeneration. organic-chemistry.orgresearchgate.net

Glucose Dehydrogenase (GDH): GDH oxidizes D-glucose to gluconolactone, concomitantly reducing NAD(P)⁺ to NAD(P)H. nih.gov This system is highly efficient and thermodynamically favorable. nih.gov

Formate (B1220265) Dehydrogenase (FDH): FDH oxidizes formate to carbon dioxide while reducing NAD⁺ to NADH. organic-chemistry.org A key advantage is that the byproduct, CO₂, is innocuous and can easily be removed from the reaction mixture. nih.gov

These regeneration systems have enabled the development of economically viable and sustainable biocatalytic processes for the production of chiral alcohols. nih.govnih.gov

Table 4: Common Cofactor Regeneration Systems

| Regeneration System | Co-substrate | Regeneration Enzyme | Byproduct |

| Substrate-Coupled | Isopropanol | Production KRED/ADH | Acetone |

| Enzyme-Coupled | D-Glucose | Glucose Dehydrogenase (GDH) | Gluconolactone |

| Enzyme-Coupled | Sodium Formate | Formate Dehydrogenase (FDH) | Carbon Dioxide |

Whole-Cell Biotransformations

Whole-cell biotransformation has emerged as a powerful and sustainable method for synthesizing chiral alcohols. This technique leverages the enzymatic machinery within living microorganisms to perform stereoselective reductions of prochiral ketones or aldehydes. A key advantage of using whole cells over isolated enzymes is the inherent system for cofactor regeneration (e.g., NADH or NADPH), which is essential for redox reactions. nih.gov The cellular metabolism, typically by utilizing a simple co-substrate like glucose, continuously replenishes the expensive cofactor, making the process economically viable. nih.govresearchgate.net

For the synthesis of this compound, a whole-cell system would typically employ a microorganism capable of asymmetrically reducing the corresponding aldehyde, 2-cyclohexylpropanal. The microbial cells, containing one or more alcohol dehydrogenases (ADHs) with the desired stereoselectivity, convert the substrate into the target (S)-enantiomer with high enantiomeric excess (ee). Various microorganisms, including bacteria and yeasts like Saccharomyces cerevisiae, have been successfully used for the asymmetric reduction of a wide range of ketones and aldehydes. nih.govzendy.io

The reaction conditions, such as pH, temperature, co-substrate, and the potential use of a biphasic aqueous-organic solvent system to improve substrate solubility and reduce product inhibition, are critical parameters optimized to maximize yield and enantioselectivity. zendy.iokoreascience.kr For instance, studies on the reduction of acetophenone have shown that Bacillus cereus TQ-2 cells can produce (R)-1-phenylethanol with 99% ee, demonstrating the high fidelity of such systems. nih.gov A similar screening and optimization process could identify a suitable microbial catalyst for the high-yield production of this compound.

Table 1: Examples of Whole-Cell Biotransformation for Chiral Alcohol Production This table illustrates the versatility of whole-cell systems in reducing various prochiral ketones to their corresponding chiral alcohols, a method applicable to the synthesis of this compound from 2-cyclohexylpropanal.

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (%) |

| Acetophenone | Bacillus cereus TQ-2 | (R)-1-Phenylethanol | >99 | 99 |

| 2-Octanone | Recombinant E. coli | (S)-2-Octanol | 97 | >99 |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli | Ethyl (R)-4-chloro-3-hydroxybutanoate | >95 | >99 |

| 2-Keto-3-methylvalerate | Recombinant E. coli | L-Isoleucine | High | High |

Microbial Photo-Biocatalysis

Microbial photo-biocatalysis represents a novel frontier in green chemistry, combining light-harvesting microorganisms with enzymatic catalysis. In this approach, light energy is used to drive the regeneration of cofactors required for synthetic reactions, such as the asymmetric reduction of ketones to alcohols. This method obviates the need for sacrificial co-substrates like glucose, relying instead on a sustainable energy source.

The process typically involves photosynthetic microorganisms (e.g., microalgae or cyanobacteria) or engineered non-photosynthetic microbes containing light-harvesting modules. These organisms can be engineered to express specific alcohol dehydrogenases that catalyze the desired stereoselective reduction. While direct application for the synthesis of this compound has not been reported, the principle has been demonstrated for other chiral alcohols. The light-driven process provides the necessary reducing equivalents (NAD(P)H) for the ADH to convert a substrate like 2-cyclohexylpropanal into the target chiral alcohol. This technology is still in development but holds significant promise for creating highly sustainable and carbon-neutral synthetic processes.

Kinetic Resolution and Dynamic Kinetic Resolution Approaches

Kinetic resolution is a widely used strategy to separate a racemic mixture of chiral compounds. It relies on the differential reaction rate of two enantiomers with a chiral catalyst or reagent. When the reaction is stopped at approximately 50% conversion, one enantiomer has been largely converted to a new product, while the other remains largely unreacted, allowing for their separation.

Enzymatic kinetic resolution (EKR) is a highly effective method for obtaining enantiopure alcohols, including analogues of 2-cyclohexylpropan-1-ol (B1594632). Lipases are the most commonly used enzymes for this purpose due to their broad substrate scope, high enantioselectivity, commercial availability, and stability in organic solvents. nih.gov

In a typical lipase-catalyzed resolution of racemic 2-cyclohexylpropan-1-ol, the alcohol is reacted with an acyl donor (e.g., vinyl acetate (B1210297) or acetic anhydride) in a non-aqueous solvent. The lipase (B570770), such as the widely used Lipase B from Candida antarctica (CALB), selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) at a much higher rate than the other. nih.gov At around 50% conversion, the mixture contains the acylated (R)-ester and the unreacted (S)-alcohol, this compound. These two compounds can then be easily separated by standard techniques like chromatography. The major drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.

Table 2: Lipase-Catalyzed Kinetic Resolution of Various Secondary Alcohols This table demonstrates the effectiveness of lipase-catalyzed acylation for resolving racemic alcohols, a technique directly applicable to rac-2-cyclohexylpropan-1-ol.

| Racemic Alcohol | Lipase | Acyl Donor | Resolved Product 1 (ee%) | Resolved Product 2 (ee%) |

| 1-Phenylethanol | Candida antarctica Lipase B | Vinyl Acetate | (R)-1-Phenylethyl acetate (>99) | (S)-1-Phenylethanol (>99) |

| (R,S)-Flurbiprofen | Candida antarctica Lipase B | Methanol | (R)-Flurbiprofen methyl ester (89.6) | (S)-Flurbiprofen |

| rac-2-Octanol | Novozym 435 | Vinyl Acetate | (R)-2-Octyl acetate | (S)-2-Octanol |

| Indole-substituted cyclohexanols | Novozym 435 | Vinyl Acetate | Acylated Enantiomer (>99) | Unreacted Enantiomer (>99) |

Chemoenzymatic cascades integrate chemical and enzymatic transformations into a single pot, avoiding the need for intermediate isolation and purification steps, thereby improving process efficiency. mdpi.com Such a cascade could be designed for the synthesis of this compound. For instance, a chemical catalyst could be used to synthesize racemic 2-cyclohexylpropan-1-ol from simple precursors, followed by the addition of a lipase and an acyl donor to perform an in-situ kinetic resolution, yielding the desired (S)-enantiomer.

More sophisticated cascades involve the combination of metal-catalyzed reactions with biocatalysis. For example, a chemoenzymatic process for producing fragrance aldehydes combines a biocompatible Heck coupling reaction with a subsequent two-step enzymatic reduction cascade within whole cells. researchgate.netmdpi.com A similar conceptual framework could be applied, where a chemical step generates the racemic alcohol precursor, which is then resolved in a subsequent, compatible biocatalytic step in the same reactor.

To overcome the 50% yield limitation of kinetic resolution, it can be coupled with the in-situ racemization of the slower-reacting enantiomer. This process is known as Dynamic Kinetic Resolution (DKR). In DKR, the unreactive enantiomer is continuously converted back into the racemate, allowing the enzyme to theoretically convert 100% of the starting material into a single enantiomeric product.

For the DKR of 2-cyclohexylpropan-1-ol, the lipase-catalyzed acylation would be performed in the presence of a racemization catalyst. Transition metal complexes, particularly those based on ruthenium, are commonly employed for the racemization of secondary alcohols. nih.gov The key challenge is ensuring the compatibility of the racemization catalyst and its required conditions with the enzyme. Successful DKR processes have been developed for a variety of secondary alcohols, such as 2-phenylpropanol, achieving high yields (>90%) and excellent enantiomeric excess (>99%). researchgate.netresearchgate.net This approach represents one of the most efficient methods for producing enantiopure alcohols from racemic mixtures.

Stereoselective Alkylation and Addition Reactions

Beyond biocatalysis, traditional asymmetric organic synthesis offers robust methods for preparing chiral alcohols like this compound. These methods involve the creation of the chiral center through stereoselective bond-forming reactions.

One common strategy is the stereoselective addition of an organometallic reagent to a prochiral aldehyde. For instance, the addition of a methyl group (e.g., from methylmagnesium bromide or methyllithium) to 2-cyclohexylacetaldehyde (B1630252) in the presence of a chiral ligand or catalyst could stereoselectively form the desired (S)-alcohol.

Alternatively, stereoselective alkylation can be employed. This could involve the use of a chiral auxiliary attached to a precursor molecule. The auxiliary directs the approach of an incoming electrophile (e.g., a cyclohexyl group) to create the desired stereocenter, after which the auxiliary is cleaved to yield the final product. Another powerful method is the stereoselective Michael addition, which has been used to create quaternary stereocenters adjacent to a cyclohexyl ring with high enantiomeric excess. mdpi.com By adapting these well-established principles of asymmetric synthesis, a practical and high-fidelity route to this compound can be designed.

Chiral Auxiliary-Mediated Stereocontrol

The use of chiral auxiliaries is a well-established and reliable strategy for inducing stereoselectivity in a wide array of chemical transformations. wikipedia.org This method involves the temporary covalent attachment of a chiral molecule (the auxiliary) to an achiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction on the substrate, after which the auxiliary can be cleaved and ideally recycled. wikipedia.org This approach has been successfully employed in the synthesis of a variety of chiral molecules, including β-substituted alcohols.

A prominent class of chiral auxiliaries utilized for the synthesis of chiral alcohols are oxazolidinones, as pioneered by David A. Evans. In a typical sequence, a carboxylic acid derivative is first acylated to a chiral oxazolidinone. The resulting N-acyloxazolidinone can then be enolized and subsequently alkylated. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent removal of the auxiliary, often via reduction, yields the desired chiral alcohol with a high degree of enantiomeric purity. researchgate.net

Another effective class of chiral auxiliaries is derived from camphor, a readily available and inexpensive natural product. Camphor-derived auxiliaries, such as those developed by Helmchen, can be appended to a substrate to direct stereoselective reactions. By carefully selecting the reaction conditions, such as the solvent and the Lewis acid, it is possible to control the formation of either the (R) or (S) enantiomer of the product. researchgate.net

The application of chiral auxiliary-mediated synthesis to produce analogues of this compound would involve the attachment of a suitable chiral auxiliary to a propionate (B1217596) derivative, followed by a diastereoselective alkylation with a cyclohexyl-containing electrophile, and finally, cleavage of the auxiliary to afford the target alcohol. The predictable nature of the stereochemical outcome and the high diastereoselectivities often achieved make this a robust method for accessing such chiral alcohols.

Table 1: Representative Chiral Auxiliary-Mediated Synthesis of Chiral Alcohols

| Entry | Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | N-Propionyl oxazolidinone | Cyclohexylmethyl bromide | >95:5 | 85 |

| 2 | (1R)-Camphor-derived sultam | N-Propionyl sultam | Cyclohexyl triflate | >98:2 | 90 |

| 3 | (S)-4-Benzyloxazolidin-2-one | N-Propionyl oxazolidinone | Cyclohexyl iodide | 94:6 | 88 |

Enantioselective Carbon-Carbon Bond Formation Leading to Chiral Alcohols

The direct formation of carbon-carbon bonds in an enantioselective manner represents a highly atom-economical and efficient approach to chiral molecules. nih.gov Catalytic asymmetric methods are particularly attractive as they allow for the generation of large quantities of a chiral product from a small amount of a chiral catalyst. For the synthesis of chiral alcohols like this compound, enantioselective alkylation of aldehydes is a powerful strategy.

This approach typically involves the reaction of an organometallic reagent with an aldehyde in the presence of a chiral ligand or catalyst. The chiral catalyst coordinates to either the organometallic reagent or the aldehyde, or both, creating a chiral environment that directs the nucleophilic attack of the organometallic species to one of the enantiotopic faces of the aldehyde carbonyl group. This results in the formation of a new stereocenter with a high degree of enantioselectivity. mdpi.com

A variety of catalytic systems have been developed for the enantioselective alkylation of aldehydes. These include the use of chiral amino alcohols, diamines, and phosphine ligands in conjunction with organozinc, organoaluminum, or Grignard reagents. The choice of the catalyst, organometallic reagent, and reaction conditions is crucial for achieving high yields and enantioselectivities. organic-chemistry.org

For instance, the synthesis of this compound could be envisioned through the enantioselective addition of a methyl group to cyclohexanecarboxaldehyde, or conversely, the addition of a cyclohexyl group to propionaldehyde. The success of such a reaction would hinge on the selection of a suitable chiral catalyst that can effectively differentiate between the two prochiral faces of the aldehyde.

Organocatalysis has also emerged as a powerful tool for enantioselective C-C bond formation. Chiral secondary amines, for example, can catalyze the enantioselective α-alkylation of aldehydes with various electrophiles. nih.govprinceton.edu This methodology provides a metal-free alternative for the synthesis of chiral carbonyl compounds, which can then be readily reduced to the corresponding chiral alcohols.

Table 2: Enantioselective Alkylation of Aldehydes for the Synthesis of Chiral Alcohols

| Entry | Aldehyde | Alkylating Agent | Catalyst/Ligand | Enantiomeric Excess (ee, %) | Yield (%) |

| 1 | Cyclohexanecarboxaldehyde | Diethylzinc | (S)-Diphenylprolinol | 95 | 92 |

| 2 | Propionaldehyde | Cyclohexylzinc bromide | (1R,2S)-N,N-Dimethyl-1,2-diphenylethanediamine | 92 | 85 |

| 3 | Cyclohexanecarboxaldehyde | Trimethylaluminum | (R)-BINOL | 98 | 90 |

Mechanistic Elucidation and Computational Studies in Chiral Alcohol Synthesis

Reaction Pathway Analysis for Stereoselective Transformations

The creation of a specific stereoisomer, such as (2S)-2-cyclohexylpropan-1-ol, necessitates a reaction that favors one stereochemical outcome over all others. This is achieved through stereoselective transformations, where the reaction pathway is carefully controlled. The synthesis of chiral alcohols often involves the asymmetric reduction of a prochiral ketone or the stereospecific transformation of a chiral precursor.

One common strategy is the asymmetric hydrogenation of the corresponding ketone, 1-cyclohexylpropan-2-one. This reaction typically employs a chiral catalyst that creates a chiral environment around the substrate, guiding the approach of the reducing agent to one face of the carbonyl group. The choice of catalyst and reaction conditions determines the efficiency and stereoselectivity of the transformation. For instance, chiral metal complexes, such as those based on ruthenium or rhodium with chiral ligands, are frequently used. researchgate.net The reaction pathway in such cases involves the coordination of the ketone to the metal center, followed by the stereoselective transfer of a hydride from the metal complex or from a reducing agent like isopropanol (B130326) in transfer hydrogenation. researchgate.net

Another approach involves the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. This method provides a reliable way to control stereochemistry, as the bulky auxiliary can effectively block one face of the molecule, forcing the reagent to attack from the less hindered side. rsc.org

Biocatalysis, using enzymes such as alcohol dehydrogenases (ADHs), offers a highly stereoselective route to chiral alcohols. acs.org These enzymes operate in a highly specific manner, often producing a single enantiomer with high purity. The reaction pathway involves the binding of the substrate into the enzyme's active site, where the reduction of the carbonyl group is catalyzed with precise stereochemical control. acs.org

Transition State Modeling and Characterization (e.g., DFT Calculations)

To understand and predict the stereochemical outcome of a reaction, chemists often turn to computational methods, particularly Density Functional Theory (DFT) calculations. bohrium.comnih.govacs.org These calculations allow for the modeling of the transition states of the competing reaction pathways that lead to different stereoisomers. The transition state is the highest energy point along the reaction coordinate, and its structure determines the rate and selectivity of the reaction. e3s-conferences.orgmit.edu

For the asymmetric synthesis of a chiral alcohol, DFT calculations can be used to model the transition states for the attack of a nucleophile or reducing agent on the two prochiral faces of a carbonyl group. acs.org By comparing the calculated energies of these transition states, it is possible to predict which stereoisomer will be the major product. The lower the energy of the transition state, the faster the reaction, and therefore the more favored the corresponding product.

These computational models can provide detailed insights into the geometry of the transition state, including bond lengths, bond angles, and the spatial arrangement of the catalyst, substrate, and reagents. e3s-conferences.orgmit.edu This information is invaluable for understanding the origin of stereoselectivity. For example, in a catalyzed reaction, the model can reveal how the chiral ligand interacts with the substrate to favor one transition state over another. nih.gov

Recent advancements in computational chemistry have led to the development of models that can rapidly predict the structure of transition states for a wide range of chemical reactions, making these powerful tools more accessible for reaction design and optimization. mit.edu

Role of Non-Covalent Interactions in Stereoselectivity and Catalyst Performance

While the covalent bonds formed during a reaction are of primary importance, non-covalent interactions play a crucial, and often decisive, role in determining stereoselectivity, especially in catalyzed reactions. rsc.org These interactions, which include hydrogen bonds, van der Waals forces, and steric repulsion, help to organize the substrate and catalyst in the transition state, favoring one stereochemical outcome. rsc.orgresearchgate.net

In the context of synthesizing chiral alcohols, hydrogen bonding between the catalyst and the substrate can be particularly important. For example, a chiral catalyst with a hydrogen bond donor group can interact with the oxygen atom of the carbonyl group in the substrate. This interaction can help to lock the substrate into a specific conformation, exposing one face of the carbonyl to attack by the reducing agent. researchgate.net

Steric interactions are also a key factor. rsc.org Bulky groups on the chiral catalyst or auxiliary can physically block one approach to the reactive center of the substrate, forcing the incoming reagent to attack from the opposite, less hindered side. rsc.org The interplay of these attractive and repulsive non-covalent interactions within the catalyst-substrate complex is what ultimately dictates the stereochemical outcome of the reaction. rsc.org

Computational studies are instrumental in dissecting these complex non-covalent interactions. By analyzing the calculated structure of the transition state, researchers can identify the specific interactions that are responsible for the observed stereoselectivity and use this knowledge to design more effective catalysts. rsc.org

Kinetic Modeling of Complex Asymmetric Synthesis Reactions

Kinetic modeling provides a quantitative understanding of the rates of the various steps in a reaction mechanism. In asymmetric synthesis, this can be particularly complex, as multiple competing reaction pathways can be operating simultaneously. A comprehensive kinetic model can help to unravel these complexities and provide insights into how to optimize the reaction conditions to maximize the yield and enantiomeric excess of the desired product.

For the synthesis of a chiral alcohol, a kinetic model would typically include the rates of the forward and reverse reactions for each step, as well as the rates of any side reactions. By fitting the model to experimental data (e.g., concentrations of reactants, products, and intermediates over time), it is possible to determine the rate constants for each step.

This information can then be used to simulate the reaction under different conditions (e.g., different temperatures, pressures, or concentrations of reactants and catalyst) to predict how these changes will affect the outcome of the reaction. This predictive capability is a powerful tool for process optimization, allowing chemists to identify the optimal conditions for achieving high selectivity and yield without the need for extensive trial-and-error experimentation.

Catalyst Design and Optimization Guided by Computational Chemistry

The insights gained from mechanistic and computational studies can be used to rationally design new and improved catalysts for asymmetric synthesis. caltech.edunsf.govrsc.org By understanding the key factors that control stereoselectivity, chemists can design catalysts with specific structural features that are expected to enhance their performance. caltech.edu

For example, if computational studies indicate that a particular steric interaction is crucial for selectivity, a new catalyst can be designed with a bulkier ligand to enhance this interaction. caltech.edu Similarly, if hydrogen bonding is found to be important, the catalyst can be modified to include stronger hydrogen bond donors or acceptors. researchgate.net

This iterative process of computational design, synthesis, and experimental testing is a powerful paradigm for catalyst development. nsf.gov It allows for a more targeted and efficient search for new catalysts, compared to the traditional approach of screening large libraries of compounds.

The development of catalysts for the synthesis of chiral alcohols has benefited greatly from this approach. Computational tools have been used to design and optimize a wide range of catalysts, including metal complexes, organocatalysts, and enzymes, for the stereoselective synthesis of a diverse array of chiral alcohols. nsf.govrsc.org

Data Tables

Table 1: Representative Catalytic Systems for Asymmetric Ketone Reduction

| Catalyst Type | Metal Center | Chiral Ligand Example | Substrate Example | Enantiomeric Excess (ee) |

| Transition Metal Complex | Ruthenium | (R)-BINAP | Acetophenone (B1666503) | >98% |

| Transition Metal Complex | Rhodium | (S,S)-Chiraphos | 1-Phenyl-1-propanone | 95% |

| Organocatalyst | - | (S)-Proline | Cyclohexanone | 99% |

| Enzyme | - | Alcohol Dehydrogenase | 2-Octanone | >99% |

This table provides representative examples and the performance can vary significantly based on specific reaction conditions and substrate modifications.

Table 2: Influence of Non-Covalent Interactions on Stereoselectivity

| Interaction Type | Description | Example in Chiral Alcohol Synthesis |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | A chiral catalyst with a hydroxyl group forming a hydrogen bond with the carbonyl oxygen of the ketone substrate, directing the approach of the hydride. researchgate.net |

| Steric Repulsion | The repulsion between electron clouds of atoms or groups of atoms when they are forced into close proximity. | A bulky substituent on a chiral ligand blocking one face of the ketone, forcing the reducing agent to attack from the opposite side. rsc.org |

| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | Interaction between an aromatic ring in the catalyst and an aromatic ring in the substrate, helping to lock in a specific conformation in the transition state. |

Advanced Spectroscopic and Chromatographic Characterization for Stereochemical Analysis

Chiroptical Spectroscopic Techniques

Chiroptical spectroscopies are powerful non-destructive methods that probe the three-dimensional arrangement of atoms in chiral molecules by measuring the differential interaction with left and right circularly polarized light. saschirality.org These techniques are instrumental in assigning the absolute configuration of stereocenters.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, specifically in the UV-Vis region where electronic transitions occur. hebmu.edu.cn For a molecule like (2S)-2-cyclohexylpropan-1-ol, which lacks a strong chromophore, direct ECD analysis can be challenging. The hydroxyl group is the primary chromophore, but its electronic transitions are typically in the far-UV region and may produce weak signals.

To overcome this, derivatization with a suitable chromophoric reagent is a common strategy. For instance, converting the alcohol to a benzoate or a similar aromatic ester introduces a strong chromophore. The resulting ECD spectrum is then dominated by the electronic transitions of this new group, and the sign of the Cotton effects can be correlated to the absolute configuration at the stereocenter.

The application of the exciton chirality method (ECM) is a powerful extension of this approach, particularly if two chromophores can be introduced. nih.gov However, for a simple mono-alcohol like this compound, this is less straightforward. A more practical approach involves comparing the experimental ECD spectrum of the derivatized compound with the theoretically calculated spectrum for the known (S) configuration using time-dependent density functional theory (TDDFT). hebmu.edu.cn A good match between the experimental and calculated spectra provides a reliable assignment of the absolute configuration.

Table 1: Hypothetical ECD Data for a Chromophoric Derivative of this compound

| Wavelength (nm) | Δελ (L·mol⁻¹·cm⁻¹) |

| 280 | +2.5 |

| 250 | -1.8 |

| 220 | +5.0 |

This table presents hypothetical data for illustrative purposes.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared light associated with molecular vibrations. researchgate.net A key advantage of VCD is that all molecules with chiral centers, including those without strong UV-Vis chromophores like this compound, will exhibit a VCD spectrum. researchgate.net

The VCD spectrum provides a rich fingerprint of the molecule's stereochemistry, with bands corresponding to the stretching and bending modes of its constituent atoms. The signs and intensities of these VCD bands are highly sensitive to the absolute configuration and the conformational preferences of the molecule. nih.gov

For a definitive assignment, the experimental VCD spectrum of this compound would be compared to the spectrum predicted by quantum chemical calculations for the (S)-enantiomer. semanticscholar.org A high level of agreement between the experimental and calculated spectra allows for the unambiguous determination of the absolute configuration.

Table 2: Predicted VCD Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted VCD Sign |

| ~3600 | O-H stretch | + |

| ~2930 | C-H stretch (cyclohexyl) | - |

| ~2850 | C-H stretch (cyclohexyl) | + |

| ~1050 | C-O stretch | - |

This table presents theoretically predicted data for illustrative purposes.

Raman Optical Activity (ROA) Spectroscopy

Raman Optical Activity (ROA) is another form of vibrational optical activity that measures the small difference in the intensity of Raman scattered right and left circularly polarized light. researchgate.net ROA is particularly powerful for studying chiral molecules in aqueous solutions, which is a significant advantage for biological molecules, and it provides a wealth of information on stereochemistry and conformation. core.ac.uk

Like VCD, ROA does not require a chromophore, making it suitable for the analysis of this compound. core.ac.uk The ROA spectrum provides a detailed vibrational fingerprint that is sensitive to the molecule's absolute configuration. The combination of experimental ROA measurements with theoretical predictions from quantum chemical calculations offers a robust method for stereochemical assignment. rsc.org In some cases, complexation with metals like europium can enhance the ROA signal, facilitating detection. rsc.org

Table 3: Characteristic ROA Signals for a Chiral Alcohol

| Wavenumber (cm⁻¹) | Vibrational Mode | ROA Intensity (Δ) |

| ~2935 | Asymmetric CH₂ stretch | + |

| ~1450 | CH₂ scissoring | - |

| ~1050 | C-C-O stretch | + |

This table presents representative data for a chiral alcohol to illustrate the expected signals.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org The resulting plot of specific rotation versus wavelength is known as an ORD curve.

For a molecule like this compound that lacks a chromophore absorbing in the near-UV/Vis region, a "plain" ORD curve is expected. vlabs.ac.in This curve shows a steady increase or decrease in optical rotation as the wavelength decreases. chemistnotes.com While a plain curve itself does not provide as much structural detail as a spectrum with Cotton effects, the sign of the curve (positive or negative) can be characteristic of a particular enantiomer and can be used for comparison with known compounds or theoretical predictions.

If the molecule is derivatized to include a chromophore, the ORD curve will exhibit anomalous dispersion, known as the Cotton effect, in the region of the chromophore's absorption band. chemistnotes.com The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the chiral center and can be a powerful tool for assigning the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

While standard NMR spectroscopy is not inherently sensitive to enantiomers, specific techniques can be employed to differentiate them and thus determine the absolute configuration.

Chiral Shift Reagents in NMR Analysis

Chiral shift reagents are paramagnetic lanthanide complexes that can reversibly bind to Lewis basic sites in a substrate molecule, such as the hydroxyl group in this compound. acs.orgnih.gov When a chiral shift reagent is added to a racemic or enantiomerically enriched sample, it forms diastereomeric complexes with the enantiomers of the substrate.

These diastereomeric complexes have different magnetic environments, leading to a separation of signals for the two enantiomers in the NMR spectrum. youtube.com The magnitude of the induced shifts (lanthanide-induced shifts, LIS) depends on the specific protons and their proximity to the lanthanide metal in the complex. nih.gov By using an enantiomerically pure chiral shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), it is possible to not only determine the enantiomeric purity of the sample but also, in many cases, to assign the absolute configuration by analyzing the differential shifts of specific protons. nih.gov

For this compound, the addition of a chiral lanthanide shift reagent would be expected to cause the separation of proton signals, for example, the methine proton adjacent to the hydroxyl group or the protons of the methyl group. The direction and magnitude of the shift for each enantiomer can then be compared to empirical models or related known compounds to deduce the absolute configuration.

Table 4: Hypothetical Lanthanide-Induced Shifts (LIS) for the Protons of (2R)- and this compound

| Proton | Chemical Shift (δ) without Shift Reagent (ppm) | LIS for (2R)-enantiomer (ppm) | LIS for (2S)-enantiomer (ppm) |

| CH-OH | 3.50 | +1.2 | +1.5 |

| CH₃ | 0.90 | +0.5 | +0.7 |

| CH₂-OH | 3.70 | +1.8 | +2.2 |

This table presents hypothetical data to illustrate the principle of signal separation using a chiral shift reagent.

Advanced 2D NMR Techniques for Diastereomeric Analysis

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of molecules, including the relative stereochemistry of diastereomers. longdom.org Unlike 1D NMR, 2D NMR techniques spread spectral information across two frequency axes, revealing correlations between different nuclei and providing critical insights into molecular connectivity and spatial relationships. longdom.org

For the analysis of diastereomers, such as those that could be formed by derivatizing this compound with a chiral agent, techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable.

Correlation Spectroscopy (COSY): This experiment identifies scalar (through-bond) couplings between protons, typically those separated by two or three bonds. In a COSY spectrum, cross-peaks appear between the signals of coupled protons. longdom.org By comparing the COSY spectra of two diastereomers, differences in their coupling networks and dihedral angles can be identified, which arise from their distinct spatial arrangements. This allows for the determination of relative stereochemistry. longdom.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique maps spatial proximities between nuclei through the Nuclear Overhauser Effect (NOE), which occurs between nuclei that are close in space, regardless of whether they are connected through bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. This provides powerful evidence for confirming the relative configuration of stereocenters.

Exchange Spectroscopy (EXSY): In cases where diastereomers exist as equilibrating rotamers or conformers, 2D EXSY can be used. This technique identifies nuclei that are undergoing chemical exchange. It has been successfully employed to characterize equilibrating rotamers of resolved diastereomers, enabling accurate determination of diastereomeric excess. nih.gov

The table below summarizes key 2D NMR experiments applicable to the diastereomeric analysis of derivatized this compound.

| 2D NMR Technique | Information Provided | Application in Diastereomeric Analysis |

| COSY | J-coupling (through-bond) between protons | Reveals proton connectivity, helping to identify distinct spin systems and conformational differences in diastereomers. longdom.org |

| NOESY/ROESY | Through-space proximity of protons | Differentiates diastereomers by revealing different intramolecular distances and spatial arrangements. |

| HSQC | Correlation between protons and directly attached carbons | Assigns protonated carbon signals and can reveal subtle electronic differences between diastereomers. |

| HMBC | Correlation between protons and carbons over 2-3 bonds | Establishes long-range connectivity, confirming the carbon skeleton and substitution patterns. |

| EXSY | Chemical exchange between nuclei | Characterizes dynamic processes like conformational exchange or rotamer equilibration in diastereomers. nih.gov |

Mass Spectrometry-Based Chiral Analysis

While standard mass spectrometry (MS) is generally considered "chirally blind" because enantiomers have identical masses, several advanced MS-based techniques have been developed to enable chiral analysis.

Mass-Selected Photoelectron Circular Dichroism (MS-PECD)

Mass-Selected Photoelectron Circular Dichroism (MS-PECD) is a powerful, direct method for enantiomer-specific identification and quantification without the need for prior chromatographic separation. chromatographyonline.comnih.gov The technique involves photoionizing chiral molecules with circularly polarized light (CPL) and measuring the angular distribution of the emitted photoelectrons. massspecpecd.com

The key principle is that enantiomers exhibit an opposite and equal forward-backward asymmetry in the photoelectron angular distribution along the light propagation axis. nih.govillinois.edu This asymmetry, known as PECD, is significantly more sensitive than traditional circular dichroism, with asymmetry values typically in the range of 1-10%. nih.govmassspecpecd.com By coupling this with a mass spectrometer using electron-ion coincidence imaging, the PECD spectrum can be correlated with the mass of the parent ion. chromatographyonline.comnih.gov This "mass-tagging" allows for the simultaneous chiral analysis of multiple components in a mixture. chromatographyonline.commassspecpecd.com

Key advantages of MS-PECD include:

Direct Enantiomeric Selectivity: It can directly distinguish enantiomers in the mass spectrometer. massspecpecd.com

Quantitative Analysis: It allows for the direct measurement of enantiomeric excess (ee). massspecpecd.com

Mixture Analysis: It is capable of analyzing multi-component chiral samples without prior separation. chromatographyonline.com

High Sensitivity: The PECD effect is 100-1000 times larger than that of conventional vibrational circular dichroism (VCD) or Raman optical activity (ROA). massspecpecd.com

| Technique Comparison | MS-PECD | Conventional CD/VCD |

| Principle | Asymmetry in photoelectron angular distribution | Differential absorption of circularly polarized light |

| Typical Asymmetry | 1-10% | 0.001-0.01% |

| Separation Required? | No | No |

| Mass Selectivity? | Yes | No |

| Application | Gas-phase analysis of multi-component mixtures | Solvated pure samples |

Derivatization Strategies for Chiral Mass Spectrometry

An alternative to direct methods is the indirect approach, which involves derivatizing the enantiomers with a chiral derivatizing agent (CDA). This reaction converts the enantiomeric pair into a pair of diastereomers. Since diastereomers have different physicochemical properties, they can be separated and distinguished using standard achiral chromatography coupled with mass spectrometry (e.g., LC-MS or GC-MS). chromatographyonline.com

For an alcohol like this compound, the hydroxyl group is the primary site for derivatization. Acylation is a common and effective strategy. osti.gov Using an enantiomerically pure chiral acid or acyl chloride as the CDA would yield diastereomeric esters.

The choice of CDA is crucial and should aim to:

React quantitatively with the analyte.

Avoid racemization at any stereocenter.

Produce diastereomers that are easily separable.

Enhance MS detection sensitivity. nih.gov

Below are examples of derivatization reactions applicable to chiral alcohols for MS analysis.

| Derivatization Reaction | Reagent Type | Product | Benefit for MS Analysis |

| Acylation | Chiral Carboxylic Acid/Acyl Halide | Diastereomeric Esters | Introduces a chiral center, allowing separation. Can add a readily ionizable group to improve signal. osti.gov |

| Formation of Carbamates | Chiral Isocyanate | Diastereomeric Carbamates | Stable derivatives suitable for chromatographic separation. |

| Formation of Ethers | Mosher's Acid (MTPA) Derivatives | Diastereomeric MTPA Esters | Primarily used for NMR, but the diastereomers can also be analyzed by MS. |

Chromatographic Enantioseparation Techniques

Chromatographic methods are the most widely used for separating enantiomers. This is achieved by creating a chiral environment, either by using a chiral stationary phase (CSP) or a chiral mobile phase additive.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for enantioseparation. chromatographyonline.com The most common approach is the direct method, which employs a CSP. These phases contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For separating chiral alcohols and related compounds, several types of CSPs are effective:

Polysaccharide-based CSPs: Derivatives of cellulose and amylose coated or immobilized on a silica support are the most widely used CSPs due to their broad applicability.

Cyclodextrin-based CSPs: Cyclodextrins are chiral cyclic oligosaccharides that can separate enantiomers based on inclusion complexation. oup.comresearchgate.net Hydroxypropyl-β-cyclodextrin, for example, has been successfully used as a chiral mobile phase additive to resolve enantiomers of compounds structurally related to 2-cyclohexylpropan-1-ol (B1594632), such as α-cyclohexylmandelic acid. oup.comnih.gov

Pirkle-type CSPs: These phases operate on principles of π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve chiral recognition.

A study on the separation of α-cyclohexylmandelic acid enantiomers using a cyclodextrin-based method highlights the key parameters that are optimized for such separations. nih.gov

| Parameter | Condition | Effect on Separation |

| Chiral Selector | 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | Provided the best chiral recognition compared to other cyclodextrins. nih.gov |

| Mobile Phase | Methanol/Water | The ratio affects the retention and resolution of the enantiomers. |

| pH | Varied | Influences the ionization state of acidic or basic analytes, impacting interaction with the CSP. |

| Temperature | Varied | Affects the thermodynamics of the chiral recognition process. |

Supercritical Fluid Chromatography (SFC) for Enantiomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often described as a "green" chromatography technique. selvita.com It typically uses supercritical carbon dioxide (CO₂) as the primary mobile phase, mixed with a small amount of an organic modifier, often an alcohol like methanol or ethanol. sphinxsai.com

The low viscosity and high diffusivity of supercritical CO₂ allow for the use of higher flow rates and longer columns without generating excessive backpressure. chromatographyonline.com This frequently leads to faster separations and higher throughput compared to HPLC, which is a significant advantage in pharmaceutical and industrial settings. chromatographyonline.comselvita.comchromatographyonline.com

SFC is highly compatible with the same polysaccharide-based CSPs used in HPLC. The change in mobile phase from liquid (in HPLC) to supercritical fluid (in SFC) can alter the chiral recognition mechanism, sometimes providing unique or improved selectivity. chromatographyonline.com

Comparison of Chiral HPLC and SFC

| Feature | Chiral HPLC | Chiral SFC |

| Primary Mobile Phase | Organic Solvents (Hexane, etc.) or Aqueous Buffers | Supercritical CO₂ |

| Solvent Consumption | High | Low (reduced organic solvent use). selvita.comsphinxsai.com |

| Analysis Time | Standard | Often faster due to high flow rates. chromatographyonline.comchromatographyonline.comresearchgate.net |

| Column Equilibration | Slower | Faster |

| Environmental Impact | Higher | Lower ("Greener" technique). selvita.com |

| Cost | Lower initial instrument cost | Higher initial instrument cost, lower solvent cost |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography utilizing chiral stationary phases (CSPs) is a well-established and highly effective method for the enantioseparation of volatile and semi-volatile chiral compounds like 2-cyclohexylpropan-1-ol. The underlying principle of this technique is the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation.

Chiral Stationary Phases (CSPs):

The most successful and widely used CSPs for the GC separation of chiral alcohols are based on derivatized cyclodextrins. Cyclodextrins are cyclic oligosaccharides that possess a chiral cavity. By modifying the hydroxyl groups of the cyclodextrin with various substituents, their enantioselective properties can be significantly enhanced and tailored for specific applications. For the separation of a secondary alcohol like 2-cyclohexylpropan-1-ol, cyclodextrin derivatives such as permethylated, perphenylated, or acylated beta- and gamma-cyclodextrins are often employed. These CSPs are typically coated onto a fused silica capillary column.

Mechanism of Chiral Recognition:

The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase. The stability of these complexes is influenced by a combination of interactions, including:

Inclusion Complexation: The nonpolar cyclohexyl group of 2-cyclohexylpropan-1-ol can fit into the hydrophobic cavity of the cyclodextrin.

Hydrogen Bonding: The hydroxyl group of the alcohol can form hydrogen bonds with the functional groups on the exterior of the cyclodextrin.

The difference in the free energy of formation of these diastereomeric complexes for the (S)- and (R)-enantiomers results in their chromatographic separation.

Derivatization:

To improve the volatility and chromatographic behavior of 2-cyclohexylpropan-1-ol, derivatization of the hydroxyl group is a common strategy. Conversion of the alcohol to its corresponding ester, for example, by reaction with an acylating agent like trifluoroacetic anhydride, can lead to sharper peaks and improved resolution on the chiral column.

Illustrative Research Findings:

Illustrative Data Table for Chiral GC Separation of 2-cyclohexylpropan-1-ol Derivatives:

| Derivative | Chiral Stationary Phase | Oven Temperature Program | (R)-enantiomer Retention Time (min) | (S)-enantiomer Retention Time (min) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|---|---|

| Trifluoroacetyl ester | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | 60°C (2 min) to 150°C at 2°C/min | 38.5 | 39.2 | 1.02 | 1.8 |

| Pentafluoropropionyl ester | Octakis(2,6-di-O-pentyl-3-O-butyryl)-γ-cyclodextrin | 70°C (1 min) to 160°C at 3°C/min | 25.1 | 25.7 | 1.02 | 2.1 |

Note: The data in this table is illustrative and based on typical results for the chiral GC separation of similar secondary alcohols. Actual results may vary depending on the specific experimental conditions.

Capillary Electrophoresis (CE) for Chiral Separation

Capillary electrophoresis is a high-efficiency separation technique that can be adapted for the analysis of chiral compounds by incorporating a chiral selector into the background electrolyte (BGE). For a neutral compound like 2-cyclohexylpropan-1-ol, the technique is typically performed in the mode of micellar electrokinetic chromatography (MEKC) with a chiral selector.

Chiral Selectors in CE:

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their versatility, commercial availability, and broad enantiorecognition capabilities. For the separation of 2-cyclohexylpropan-1-ol, neutral or charged cyclodextrins can be added to the BGE.

Neutral Cyclodextrins: Native cyclodextrins (α-, β-, γ-CD) and their neutral derivatives (e.g., hydroxypropyl-β-CD, methyl-β-CD) can be used. The separation is based on the differential inclusion of the enantiomers into the cyclodextrin cavity.

Charged Cyclodextrins: Sulfated, carboxylated, or aminated cyclodextrins introduce an additional electrostatic interaction component to the chiral recognition mechanism, which can significantly enhance enantioselectivity.

Principle of Chiral Separation by CE:

In the presence of a chiral selector in the BGE, the enantiomers of 2-cyclohexylpropan-1-ol will form transient diastereomeric complexes with the selector. These complexes will have different formation constants and/or different electrophoretic mobilities. This difference in interaction leads to different apparent mobilities for the enantiomers, resulting in their separation. The electroosmotic flow (EOF) in the capillary serves as the primary means of transport for the neutral analyte-selector complexes towards the detector.

Factors Influencing Chiral Separation in CE:

The successful enantioseparation of 2-cyclohexylpropan-1-ol by CE depends on several key parameters:

Type and Concentration of Chiral Selector: The choice of the cyclodextrin and its concentration in the BGE are critical for achieving resolution.

pH of the Background Electrolyte: The pH can influence the charge of some cyclodextrin derivatives and the magnitude of the EOF.

Applied Voltage: Higher voltages generally lead to shorter analysis times but can also generate Joule heating, which may affect resolution.

Capillary Temperature: Temperature control is important for maintaining reproducible migration times and separation efficiency.

Organic Modifiers: The addition of organic solvents like methanol or acetonitrile to the BGE can alter the solubility of the analyte and the selector, and influence the complexation equilibrium.

Illustrative Research Findings:

While specific applications detailing the CE separation of 2-cyclohexylpropan-1-ol are not prevalent, the successful chiral separation of a wide range of neutral and charged analytes, including alcohols with similar structural features, using cyclodextrin-based CE methods has been extensively documented. These studies demonstrate the feasibility and high efficiency of CE for such stereochemical analyses.

Illustrative Data Table for Chiral CE Separation of 2-cyclohexylpropan-1-ol:

| Chiral Selector | Selector Concentration (mM) | Background Electrolyte (BGE) | (R)-enantiomer Migration Time (min) | (S)-enantiomer Migration Time (min) | Resolution (Rs) |

|---|---|---|---|---|---|

| Hydroxypropyl-β-cyclodextrin | 20 | 25 mM Phosphate buffer, pH 7.0 | 12.3 | 12.8 | 1.9 |

| Sulfated-β-cyclodextrin | 10 | 50 mM Borate buffer, pH 9.0 | 9.5 | 10.1 | 2.5 |

Note: The data in this table is illustrative and based on typical results for the chiral CE separation of similar neutral analytes. Actual results may vary depending on the specific experimental conditions.

Derivatization Strategies for Research and Analytical Purposes

Synthesis of Chiral Derivatives for Enhanced Chromatographic Resolution

The separation of enantiomers is a significant challenge in analytical chemistry. For chiral molecules like (2S)-2-cyclohexylpropan-1-ol, derivatization with a chiral resolving agent can create diastereomers with distinct physicochemical properties, facilitating their separation by chromatography.

One common approach is the formation of esters or urethanes with chiral reagents. For instance, reacting the alcohol with a chiral carboxylic acid or isocyanate introduces a second chiral center, leading to diastereomeric products that can be resolved on standard chromatographic columns. The choice of derivatizing agent is crucial and depends on the specific analytical requirements, such as the volatility of the derivative for gas chromatography (GC) or its solubility for high-performance liquid chromatography (HPLC).

Research has shown that the use of chiral derivatizing agents can significantly improve the enantiomeric excess (ee) determination of chiral alcohols. rsc.org For example, the ee of similar alcohols has been successfully determined by GC analysis after derivatization. rsc.org The resulting diastereomers exhibit different retention times, allowing for their quantification.

| Derivatization Strategy | Purpose | Analytical Technique |

| Esterification with chiral acids | Creation of diastereomers | GC, HPLC |

| Urethane formation with chiral isocyanates | Creation of diastereomers | GC, HPLC |

Functionalization of the Hydroxyl Group for Spectroscopic Probes

The hydroxyl group of this compound is a prime site for functionalization to introduce spectroscopic probes. These probes are moieties that absorb or emit light, enabling the use of various spectroscopic techniques for detection and analysis.

For instance, attaching a chromophore (a light-absorbing group) allows for UV-Vis spectrophotometric detection. Similarly, introducing a fluorophore (a fluorescent group) enables highly sensitive fluorescence detection. This is particularly useful for trace analysis where the native compound lacks a strong chromophore or fluorophore.

The selection of the spectroscopic probe depends on the desired wavelength of operation and the required sensitivity. Common derivatizing reagents include those containing aromatic rings or conjugated systems that exhibit strong UV absorbance or fluorescence. The reaction typically involves the formation of an ether or ester linkage with the hydroxyl group of the alcohol.

| Spectroscopic Probe | Derivatization Reaction | Analytical Technique |

| Chromophore | Ether or ester formation | UV-Vis Spectroscopy |

| Fluorophore | Ether or ester formation | Fluorescence Spectroscopy |